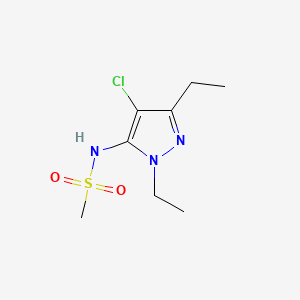
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloro group, two ethyl groups, and a methanesulfonamide group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3,5-diethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-3,5-diethyl-1H-pyrazole+Methanesulfonyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
相似化合物的比较
Similar Compounds
- n-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide
- n-(4-Methyl-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide
- n-(4-Bromo-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide
Uniqueness
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. Additionally, the combination of the chloro group with the methanesulfonamide moiety may enhance the compound’s solubility and stability, making it a valuable scaffold for drug development.
属性
分子式 |
C8H14ClN3O2S |
|---|---|
分子量 |
251.73 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-diethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H14ClN3O2S/c1-4-6-7(9)8(11-15(3,13)14)12(5-2)10-6/h11H,4-5H2,1-3H3 |
InChI 键 |
DYKNPJSJCREDTJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1Cl)NS(=O)(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



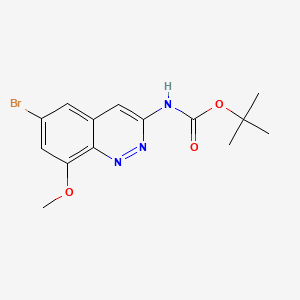
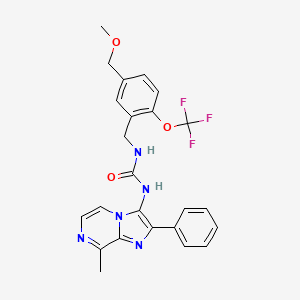
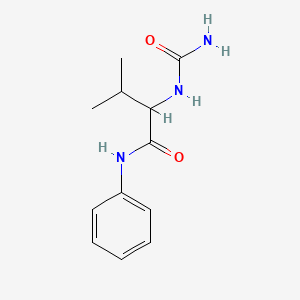
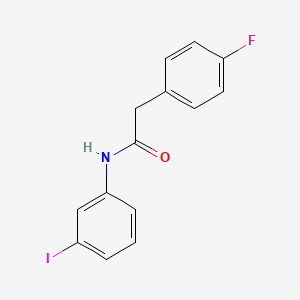

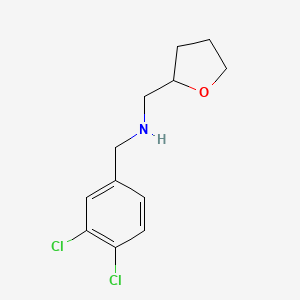
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
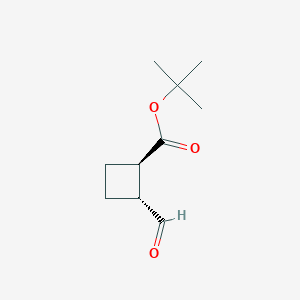
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

